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molecular formula C7H7NO5S B3022705 Methyl 2-nitrobenzenesulfonate CAS No. 30384-53-3

Methyl 2-nitrobenzenesulfonate

Cat. No. B3022705
M. Wt: 217.2 g/mol
InChI Key: BRRWEJXLJPHMBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09029056B2

Procedure details

856 g of 2-nitrobenzenesulfonyl chloride and 7 L of methanol are placed in a reaction container having a stirrer, a thermometer, and a nitrogen introducing pipe attached thereto, and a mixed solution of 745 g of 28% sodium methylate and 600 mL of methanol is dropped at a temperature of not more than 10° C. over 45 minutes. Subsequently, the solution is stirred for 50 minutes while the temperature is kept at 10° C. 1.6 kg of 0.1 mol/L hydrochloric acid is added to the reaction mixture to make the reaction solution acidic, and 3 L of water is further added to precipitate crystals. The crystals are filtered out, and washed with 2 L of water. Then, the crystals are dried under reduced pressure at 30° C. for 10 hours to obtain 702 g of 2-nitrobenzenesulfonic acid methyl ester.
Quantity
856 g
Type
reactant
Reaction Step One
Quantity
7 L
Type
reactant
Reaction Step Two
Name
sodium methylate
Quantity
745 g
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
1.6 kg
Type
reactant
Reaction Step Four
Name
Quantity
3 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[S:10](Cl)(=[O:12])=[O:11])([O-:3])=[O:2].[CH3:14][OH:15].C[O-].[Na+].Cl>O>[CH3:14][O:15][S:10]([C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[N+:1]([O-:3])=[O:2])(=[O:11])=[O:12] |f:2.3|

Inputs

Step One
Name
Quantity
856 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)S(=O)(=O)Cl
Step Two
Name
Quantity
7 L
Type
reactant
Smiles
CO
Step Three
Name
sodium methylate
Quantity
745 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
600 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
1.6 kg
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
3 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Subsequently, the solution is stirred for 50 minutes while the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is kept at 10° C
CUSTOM
Type
CUSTOM
Details
to precipitate crystals
FILTRATION
Type
FILTRATION
Details
The crystals are filtered out
WASH
Type
WASH
Details
washed with 2 L of water
CUSTOM
Type
CUSTOM
Details
Then, the crystals are dried under reduced pressure at 30° C. for 10 hours
Duration
10 h

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
COS(=O)(=O)C1=C(C=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 702 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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